molecular formula C10H15Cl2N B1489967 1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 2097950-11-1

1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1489967
CAS No.: 2097950-11-1
M. Wt: 220.14 g/mol
InChI Key: KUYRYBWEQNSWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as piperazines, has been reported in the literature . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

GABAB Receptor Antagonists

Research has investigated compounds related to "1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride" for their potential as GABAB receptor antagonists. The study focused on the synthesis of analogs and their activity compared to baclofen, a known GABAB receptor agonist. This research highlights the compound's role in modulating GABA receptors, which are critical in the central nervous system (Abbenante et al., 1994).

Structural and Energetic Aspects

A study on bupropion hydrochloride, which shares a structural similarity with "this compound," explored its polymorphic forms. This research provided insights into the crystal structure and stability of different forms, offering valuable information for the development of pharmaceuticals (Maccaroni et al., 2012).

Monoamine Oxidase Inhibitors

Another area of research involves the exploration of compounds for their ability to inhibit monoamine oxidase B (MAO-B), a crucial enzyme in the brain involved in the catabolism of dopamine and other neurotransmitters. Studies have shown that N-methylation can transform reversible inhibitors into irreversible inhibitors, providing a mechanism to potentially treat neurological disorders (Ding & Silverman, 1993).

Corrosion Inhibition

Research has also extended to the synthesis of amine derivative compounds, including those related to "this compound," for their application as corrosion inhibitors on mild steel in acidic environments. This work demonstrates the compound's potential utility in protecting industrial materials from corrosion, highlighting its versatility beyond biological applications (Boughoues et al., 2020).

Properties

IUPAC Name

1-(3-chlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYRYBWEQNSWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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